

Environmental Fate and Degradation of 2-Phenoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxybenzoic acid

Cat. No.: B7763904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxybenzoic acid (2-PBA) is a chemical intermediate used in the synthesis of various compounds. As with many industrial chemicals, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of **2-phenoxybenzoic acid**. The document covers its physical and chemical properties, biotic and abiotic degradation pathways, and soil sorption characteristics. Detailed experimental methodologies and quantitative data are presented to support further research and risk assessment. Due to the limited availability of data specifically for **2-phenoxybenzoic acid**, information from closely related compounds, particularly its isomer 3-phenoxybenzoic acid, is included for comparative purposes where relevant and is explicitly noted.

Substance Identification and Physical-Chemical Properties

2-Phenoxybenzoic acid, also known as o-phenoxybenzoic acid, is an aromatic carboxylic acid. Its chemical structure consists of a benzoic acid molecule with a phenoxy group substituted at the ortho (2-) position.

Table 1: Physical and Chemical Properties of **2-Phenoxybenzoic Acid**

Property	Value	Reference
Chemical Name	2-Phenoxybenzoic acid	
Synonyms	o-Phenoxybenzoic acid, 2- Carboxy diphenyl ether	
CAS Number	2243-42-7	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₃	[1]
Molecular Weight	214.22 g/mol	[1]
Appearance	White to pale cream crystalline powder	[2]
Melting Point	109.0 - 115.0 °C	[2]
Water Solubility	Sparingly soluble	[3]
pKa	3.53 (at 25°C)	[3]

Environmental Fate and Degradation

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For **2-phenoxybenzoic acid**, these include biodegradation, abiotic degradation (hydrolysis and photolysis), and sorption to soil and sediment.

Biotic Degradation

The primary mechanism for the environmental degradation of **2-phenoxybenzoic acid** appears to be microbial metabolism.

A key microorganism identified as capable of degrading 2-PBA is the bacterium *Sphingobium phenoxybenzoativorans* strain SC_3, which was isolated from pesticide-contaminated soil.[\[4\]](#) This strain has been shown to be capable of mineralizing **2-phenoxybenzoic acid**.[\[4\]](#) One source indicates that *Sphingobium phenoxybenzoativorans* can completely mineralize 2-PBA within five days of incubation, highlighting its potential for bioremediation of environments contaminated with phenoxy compounds.[\[2\]](#)

While specific kinetic data for the degradation of 2-PBA by this strain is limited, studies on the degradation of a structurally similar compound, diphenyl ether, by the same bacterium provide insights into the potential enzymatic pathways. The degradation of diphenyl ether is initiated by a novel ring-cleavage angular dioxygenase.^[5]

It is important to note that much of the available literature on the biodegradation of phenoxybenzoic acids focuses on the 3-isomer (3-PBA), a common metabolite of pyrethroid insecticides. Numerous bacterial strains have been identified that can degrade 3-PBA, often with determined degradation rates and half-lives. For example, a *Sphingomonas* sp. strain SC-1 was found to degrade 300 mg/L of 3-PBA completely within 24 hours, with a half-life of 5.889 hours under optimal conditions.^[6] While these findings are not directly applicable to 2-PBA, they suggest that the phenoxybenzoic acid structure is susceptible to microbial attack.

Experimental Protocol: Biodegradation of **2-Phenoxybenzoic Acid** by *Sphingobium phenoxybenzoativorans*

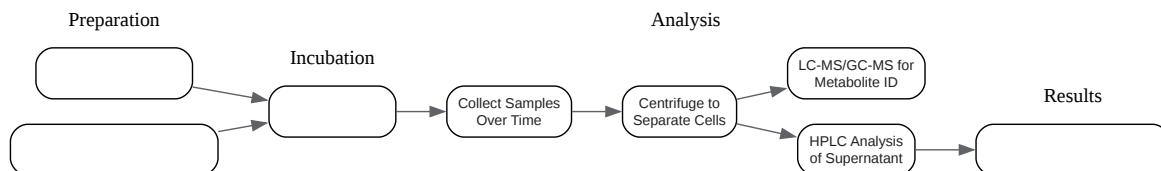
The following is a generalized experimental protocol for assessing the biodegradation of **2-phenoxybenzoic acid**, based on methodologies used for studying the degradation of diphenyl ether by *S. phenoxybenzoativorans* SC_3.^[5]

1. Bacterial Strain and Culture Conditions:

- Strain: *Sphingobium phenoxybenzoativorans* SC_3.
- Growth Medium: Luria-Bertani (LB) medium or a mineral salts medium (MSM) with **2-phenoxybenzoic acid** as the sole carbon source.
- Temperature: 30°C.
- Agitation: 180 rpm.

2. Biodegradation Assay:

- Prepare a stock solution of **2-phenoxybenzoic acid** in a suitable solvent (e.g., methanol).
- Inoculate MSM containing a defined concentration of **2-phenoxybenzoic acid** (e.g., 50-100 mg/L) with a pre-cultured suspension of *S. phenoxybenzoativorans* SC_3.


- Incubate the cultures under the conditions specified above.
- At regular time intervals, withdraw aliquots of the culture.
- Separate the bacterial cells from the supernatant by centrifugation.

3. Analytical Method:

- Analyze the concentration of **2-phenoxybenzoic acid** in the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV detector.
- Mobile Phase: A gradient of acetonitrile and acidified water.
- Column: C18 reverse-phase column.
- Identify and quantify degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Data Analysis:

- Calculate the degradation rate and half-life of **2-phenoxybenzoic acid** using first-order kinetics.

[Click to download full resolution via product page](#)

Biodegradation Experimental Workflow.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of organic compounds in the environment.

Hydrolysis: There is a significant lack of experimental data on the hydrolysis of **2-phenoxybenzoic acid**. However, for the general class of phenoxy acids, the acid forms are considered to be relatively stable to hydrolysis. For instance, the hydrolysis half-life of 2,4-dichlorophenoxyacetic acid (2,4-D) in sterile, buffered aqueous solutions is estimated to be around 2 years.^[7] This suggests that hydrolysis is likely a very slow degradation pathway for **2-phenoxybenzoic acid** under typical environmental pH conditions.

Photolysis: No specific studies on the photolysis of **2-phenoxybenzoic acid** were found. The photochemical behavior of its isomer, 3-phenoxybenzoic acid, has been investigated, and it was found to undergo photodegradation in aqueous solutions.^[8] The applicability of these findings to **2-phenoxybenzoic acid** is uncertain and requires experimental verification.

Soil Sorption

The mobility of **2-phenoxybenzoic acid** in the terrestrial environment is influenced by its sorption to soil particles. The soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_{oc}) are key parameters used to predict this behavior.

No experimentally determined K_d or K_{oc} values for **2-phenoxybenzoic acid** were found in the reviewed literature. For the broader class of phenoxy herbicides, soil organic matter and iron oxides have been identified as the most relevant sorbents.^[9] Given its carboxylic acid functional group and a pK_a of 3.53, the sorption of **2-phenoxybenzoic acid** is expected to be pH-dependent, with greater sorption anticipated in acidic soils where the neutral form of the molecule predominates.

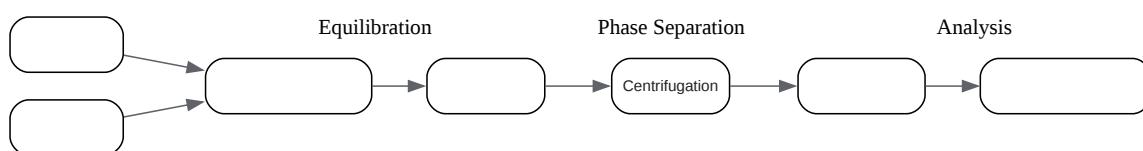
Experimental Protocol: Determination of Soil Sorption Coefficient (OECD Guideline 106)

The batch equilibrium method is a standard procedure for determining the soil sorption coefficient.

1. Materials:

- Test substance: **2-Phenoxybenzoic acid**.

- Soils: A minimum of five different soil types with varying organic carbon content, pH, and texture.
- Solution: 0.01 M CaCl_2 solution.


2. Procedure:

- Prepare a stock solution of **2-phenoxybenzoic acid** in the 0.01 M CaCl_2 solution.
- Add known volumes of the stock solution to soil samples in centrifuge tubes to achieve a range of concentrations.
- Equilibrate the soil-solution slurries by shaking for a defined period (e.g., 24 hours) at a constant temperature.
- Separate the solid and liquid phases by centrifugation.
- Analyze the concentration of **2-phenoxybenzoic acid** in the aqueous phase by HPLC.

3. Data Analysis:

- Calculate the amount of **2-phenoxybenzoic acid** sorbed to the soil by difference.
- Determine the soil-water distribution coefficient (K_d) from the slope of the linear sorption isotherm.
- Calculate the organic carbon-normalized sorption coefficient (K_{oc}) using the following equation: $K_{oc} = (K_d / \% \text{ organic carbon}) * 100$

Experimental Setup

[Click to download full resolution via product page](#)

Soil Sorption Experimental Workflow.

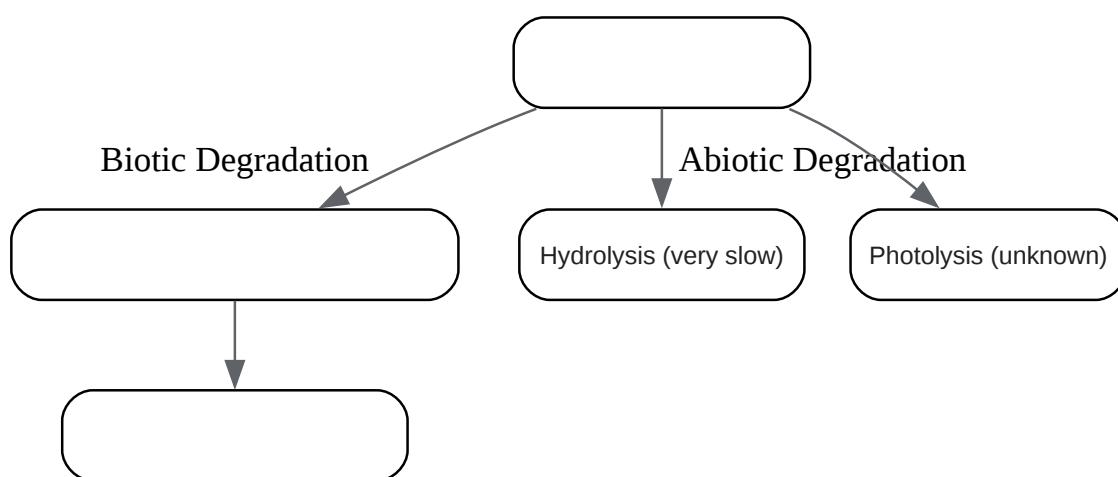
Ecotoxicological Profile

There is a significant lack of ecotoxicological data for **2-phenoxybenzoic acid**. The safety data sheet for the compound indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[\[10\]](#) However, quantitative data on its toxicity to aquatic and terrestrial organisms are not readily available.

For its isomer, 3-phenoxybenzoic acid, ecotoxicological studies have been conducted due to its association with pyrethroid insecticide exposure. These studies have investigated its effects on various organisms, including aquatic invertebrates and fish. However, these data cannot be directly extrapolated to **2-phenoxybenzoic acid** due to potential differences in biological activity arising from the different substitution patterns.

Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict the potential ecotoxicity of **2-phenoxybenzoic acid** in the absence of experimental data. Such models use the chemical structure to estimate toxicological endpoints.

Conclusion and Data Gaps


The environmental fate and degradation of **2-phenoxybenzoic acid** are not well-documented in publicly available literature. The primary identified degradation pathway is biodegradation by microorganisms such as *Sphingobium phenoxybenzoativorans*. Abiotic degradation via hydrolysis is likely to be a slow process, while its susceptibility to photolysis remains uninvestigated. Similarly, its mobility in soil, governed by sorption, has not been experimentally determined.

This technical guide highlights several critical data gaps that need to be addressed to perform a comprehensive environmental risk assessment for **2-phenoxybenzoic acid**:

- Quantitative Biodegradation Data: Determination of degradation rates and half-lives of 2-PBA in soil and water under various environmentally relevant conditions.
- Abiotic Degradation Studies: Experimental data on the rates of hydrolysis and photolysis.

- Soil Sorption Coefficients: Measurement of Kd and Koc values in a range of soil types.
- Ecotoxicological Data: Acute and chronic toxicity data for representative aquatic and terrestrial organisms.

Addressing these data gaps through further research is essential for a thorough understanding of the environmental behavior and potential risks associated with **2-phenoxybenzoic acid**.

[Click to download full resolution via product page](#)

Potential Degradation Pathways of 2-PBA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 3. Degradation Kinetics and Mechanism of β -Cypermethrin and 3-Phenoxybenzoic Acid by *Lysinibacillus pakistanensis* VF-2 in Soil Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR study of the toxicity of benzoic acids to *Vibrio fischeri*, *Daphnia magna* and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. *Sphingobium phenoxybenzoativorans* sp. nov., a 2-phenoxybenzoic-acid-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Diphenyl Ether in *Sphingobium phenoxybenzoativorans* SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate and Degradation of 2-Phenoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7763904#environmental-fate-and-degradation-of-2-phenoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com